molecular formula C25H28N8O3 B612254 1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea CAS No. 1197160-28-3

1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea

Cat. No.: B612254
CAS No.: 1197160-28-3
M. Wt: 488.5 g/mol
InChI Key: WXUUCRLKXQMWRY-OYRHEFFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PKI-179 is a potent, orally active compound that functions as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It demonstrates inhibitory activity against various isoforms of phosphatidylinositol 3-kinase and mammalian target of rapamycin, making it a significant compound in cancer research due to its anti-tumor capabilities .

Scientific Research Applications

PKI-179 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PKI-179 involves multiple steps, including the formation of a triazinyl-phenyl-pyridinylurea structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of PKI-179 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors, purification systems, and quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

PKI-179 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of PKI-179, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

PKI-179 exerts its effects by inhibiting the activity of phosphatidylinositol 3-kinase and mammalian target of rapamycin. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these enzymes, PKI-179 disrupts these pathways, leading to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    PI-103: Another dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin.

    Torin1: A selective inhibitor of mammalian target of rapamycin.

    PP242: A selective inhibitor of mammalian target of rapamycin.

Uniqueness

PKI-179 is unique due to its potent inhibitory activity against multiple isoforms of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It also exhibits activity against specific mutations, such as E545K and H1047R, making it a valuable compound in cancer research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-amine with 4-nitrophenyl isocyanate, followed by reduction of the nitro group to an amine and subsequent reaction with 4-(pyridin-4-yl)phenyl isocyanate to form the final product.", "Starting Materials": [ "4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-amine", "4-nitrophenyl isocyanate", "4-(pyridin-4-yl)phenyl isocyanate" ], "Reaction": [ "Step 1: Reaction of 4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-amine with 4-nitrophenyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea derivative.", "Step 2: Reduction of the nitro group to an amine using a reducing agent such as palladium on carbon and hydrogen gas.", "Step 3: Reaction of the amine product from step 2 with 4-(pyridin-4-yl)phenyl isocyanate in the presence of a base such as triethylamine to form the final product, 1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea." ] }

CAS No.

1197160-28-3

Molecular Formula

C25H28N8O3

Molecular Weight

488.5 g/mol

IUPAC Name

1-[4-[4-morpholin-4-yl-6-[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea

InChI

InChI=1S/C25H28N8O3/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34)/t20-,21+

InChI Key

WXUUCRLKXQMWRY-OYRHEFFESA-N

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6

SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PKI179;  PKI-179;  PK I179.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]aniline (22 mg, 0.06 mmol) in CHCl3 (1 mL) were added Et3N (25 mL, 0.18 mmol) and triphosgene (18 mg, 0.06 mmol). The mixture was stirred at room temperature for 15 min and 4-aminopyridine (17 mg, 0.18 mmol) was added. The mixture was stirred at room temperature overnight. The solvent was removed, and the residue was subjected to HPLC separation to give the title compound as off-white solid (1TFA salt, 8.8 mg, 24% yield). MS (ESI) m/z 489.2.
Name
4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]aniline
Quantity
22 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step Two
Name
title compound
Yield
24%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.